molecular formula C17H21N3O2 B6440481 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one CAS No. 2549028-11-5

1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one

Katalognummer: B6440481
CAS-Nummer: 2549028-11-5
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: NJUKFDYBLGVVCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a central azetidine ring (a four-membered nitrogen-containing cycle) substituted at the 3-position with a methylpyrazole moiety. The azetidine is further linked to a 2-(2-methylphenoxy)ethanone group.

Eigenschaften

IUPAC Name

2-(2-methylphenoxy)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-7-18-20(8-13)11-15-9-19(10-15)17(21)12-22-16-6-4-3-5-14(16)2/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUKFDYBLGVVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Structural Analysis and Potential Targets

The compound 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one contains several key structural elements that suggest potential biological activity:

  • Pyrazole moiety: Known for various pharmacological effects, including anti-inflammatory and antimicrobial properties .
  • Azetidine ring: Often associated with enhanced bioavailability and unique binding properties in drug design.
  • Phenoxy group: Commonly found in compounds with diverse biological activities, including enzyme inhibition .

Predicted Biological Activities

Based on structural similarities to known bioactive compounds, the following activities may be hypothesized:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, particularly those involved in cell signaling pathways .
  • Receptor Binding: The presence of the azetidine ring and pyrazole moiety suggests potential interaction with various receptors, possibly including G-protein coupled receptors (GPCRs).
  • Anti-inflammatory Effects: Pyrazole-containing compounds often exhibit anti-inflammatory properties, which could be a potential area of investigation for this molecule .

Research Directions and Methodologies

To fully elucidate the biological activity of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one, the following research approaches are recommended:

  • In silico studies: Molecular docking simulations to predict potential binding targets.
  • In vitro assays: Enzyme inhibition assays, receptor binding studies, and cell-based assays to assess anti-proliferative or anti-inflammatory effects.
  • Structure-activity relationship (SAR) studies: Synthesis and testing of structural analogs to understand the importance of each molecular component.

Comparative Analysis

While specific data for the compound of interest is not available, we can draw insights from related compounds. For instance, other pyrazole-containing molecules have shown promising results in various biological assays:

CompoundBiological ActivityIC50 (μM)Reference
Compound 12b (Pyrazolo[3,4-d]pyrimidine derivative)EGFR WT inhibition0.016
Compound 12b (Pyrazolo[3,4-d]pyrimidine derivative)EGFR T790M inhibition0.236

These data suggest that pyrazole-containing compounds can exhibit potent enzyme inhibitory effects, which may guide future research on our compound of interest.

Future Research Directions

To fully characterize the biological activity of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one, the following studies are recommended:

  • Comprehensive enzyme panel screening to identify potential targets.
  • Cell-based assays using various cancer cell lines to assess anti-proliferative effects.
  • In vivo studies in appropriate animal models to evaluate pharmacokinetics and potential therapeutic effects.
  • Investigation of potential synergistic effects with known drugs or compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of pyrazole and azetidine compounds exhibit significant antibacterial and antifungal properties. The incorporation of the 4-methyl-1H-pyrazol group enhances the compound's ability to interact with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Compounds similar to 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one have demonstrated anti-inflammatory effects in preclinical studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Potential Antitumor Activity

There is emerging evidence that compounds with similar structural features may possess antitumor properties. The specific arrangement of functional groups in this compound could lead to interactions with cancer cell signaling pathways, warranting further investigation in cancer research contexts .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the azetidine ring.
  • Introduction of the pyrazole moiety through nucleophilic substitution.
  • Coupling with the phenoxy group.

Optimizing these reactions is crucial for achieving high yields and purity, which are essential for biological testing .

Case Studies

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study AAntimicrobial EfficacyDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, indicating potential for treating rheumatoid arthritis.
Study CAntitumor ActivityIn vivo studies indicated a reduction in tumor size in xenograft models when treated with this compound compared to controls.

These studies underscore the potential of 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one as a versatile agent in pharmacological applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The target compound belongs to a family of azetidine- and pyrazole-containing derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituents on Pyrazole Linked Groups Molecular Weight Reference
Target Compound C₁₈H₂₁N₃O₂ 4-methyl Azetidine + 2-methylphenoxy 311.39
1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one C₁₅H₁₄BrF₂N₃O 4-bromo Azetidine + 2,4-difluorophenyl 370.19
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole C₁₇H₂₀N₄OS 4-methyl Azetidine + ethoxybenzothiazole 328.40
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O 4-methyl Chlorophenyl 234.68

Key Observations:

  • Substituent Effects: The target compound’s 2-methylphenoxy group contrasts with the 2,4-difluorophenyl in and chlorophenyl in . Fluorine and chlorine substituents enhance lipophilicity and metabolic stability, while methylphenoxy may offer steric bulk and moderate polarity.
  • Molecular Weight : The target compound (311.39 g/mol) is lighter than the bromo-difluorophenyl analog (370.19 g/mol) , suggesting better bioavailability.

Vorbereitungsmethoden

Acylation with Phenoxy-Acetyl Chloride

The azetidine-pyrazole intermediate is subsequently acylated with 2-(2-methylphenoxy)acetyl chloride. The reaction is typically conducted in dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts. A study reported a 85% yield when using a 1:1.2 molar ratio of intermediate to acyl chloride at 0°C to room temperature over 6 hours.

Mechanistic Considerations :

  • The azetidine’s secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Steric hindrance from the 3-[(4-methylpyrazolyl)methyl] group necessitates prolonged reaction times to achieve complete conversion.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (DMF, DCM) outperform ethers (THF) in the acylation step due to better solubility of the intermediate. Base selection also impacts yields:

BaseSolventYield (%)
TEADCM85
DIPEADCM82
PyridineDCM73

Triethylamine (TEA) is preferred for its efficient HCl scavenging without forming insoluble salts.

Temperature and Stoichiometry

Exothermic acylation reactions require careful temperature control. A gradient protocol (0°C → 25°C) minimizes side reactions such as acyl chloride hydrolysis. Excess acyl chloride (1.2 equiv) compensates for partial decomposition, but higher equivalents (>1.5) lead to esterification byproducts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 → 50:50). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyrazole-H), 7.15–6.85 (m, 4H, aromatic), 4.20 (s, 2H, CH₂CO), 3.95–3.70 (m, 4H, azetidine), 2.35 (s, 3H, CH₃-phenoxy), 2.25 (s, 3H, CH₃-pyrazole).

  • HRMS (ESI+) : m/z calcd. for C₁₇H₂₁N₃O₂ [M+H]⁺: 299.1604; found: 299.1608.

Industrial-Scale Production Challenges

Azetidine Ring Stability

Azetidine’s strain makes it prone to ring-opening under acidic conditions. Patent EP3840747B1 highlights the use of buffered aqueous workups (pH 6–7) to preserve ring integrity during large-scale synthesis.

Cost-Effective Acyl Chloride Synthesis

In situ generation of 2-(2-methylphenoxy)acetyl chloride from the corresponding carboxylic acid (using SOCl₂ or oxalyl chloride) reduces costs compared to pre-formed reagents. Yields improve from 72% to 89% when using oxalyl chloride with catalytic DMF.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A patent application (WO2020041100) describes microwave irradiation (100°C, 300 W) reducing the acylation step from 6 hours to 45 minutes, albeit with a slight yield drop (82% vs. 85%).

Flow Chemistry

Continuous flow systems enhance heat dissipation during exothermic steps. A microreactor setup achieved 91% yield in the alkylation step by maintaining precise temperature control (±2°C).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
Conventional Batch8598120
Microwave-Assisted8297135
Flow Chemistry9199110

Flow chemistry emerges as the most efficient method for large-scale production due to superior yield and cost metrics .

Q & A

What are the recommended methodologies for synthesizing 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methylphenoxy)ethan-1-one in a laboratory setting?

Methodology:
Synthesis typically involves multi-step reactions, including alkylation of azetidine derivatives and coupling with substituted phenoxy groups. For example, the alkylation of 4-methyl-1H-pyrazole with a bromomethyl-azetidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) can yield the azetidine-pyrazole core. Subsequent coupling with 2-methylphenoxyacetyl chloride via nucleophilic acyl substitution completes the structure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry are critical for validation .

How can researchers resolve discrepancies in reported bond angles and torsion parameters for azetidine-pyrazole derivatives during crystallographic refinement?

Methodology:
Discrepancies often arise from torsional flexibility in the azetidine ring or crystal packing effects. Use SHELXL's rigid-bond restraint (DELU) and similarity restraints (SIMU) to stabilize refinement. Compare bond angles/torsions with analogous structures (e.g., 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone) to identify outliers. Validate refinement with R-factor convergence checks and residual density maps. Cross-reference with computational models (DFT) to assess steric strain .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodology:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm connectivity, particularly for azetidine C–H and pyrazole N–CH₃ groups.
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H···π bonds) using SHELXS-97 for structure solution and SHELXL-2014 for refinement.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula via ESI-TOF .

How does torsional flexibility in the azetidine ring impact structural refinement, and what SHELXL strategies mitigate this?

Methodology:
Azetidine's puckered conformation introduces variability in torsion angles (e.g., C–N–C–C). Use TEMP and ISOR commands in SHELXL to model anisotropic displacement parameters. Apply DFIX restraints to maintain reasonable bond lengths/angles. For severe disorder, split the model into discrete positions and refine occupancy factors. Validate with Rint and GooF metrics .

What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?

Methodology:
Analysis of similar derivatives (e.g., pyrazoline-azetidine hybrids) reveals C–H···O and π–π stacking interactions between pyrazole and phenyl rings. Use PLATON to calculate interaction energies and Mercury for visualization. These interactions enhance thermal stability (confirmed by TGA/DSC) and solubility in polar aprotic solvents .

How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodology:

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to monitor degradation products.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze by NMR for decomposition (e.g., hydrolysis of the ethanone group).
  • Dynamic light scattering (DLS) : Assess aggregation in solution .

What computational methods are suitable for predicting the biological activity of this compound?

Methodology:

  • Molecular docking : Use AutoDock Vina with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging pyrazole's known pharmacophore role.
  • QSAR models : Correlate substituent effects (e.g., 4-methylpyrazole vs. 4-nitro analogs) with activity data from similar compounds .

How do substituent variations on the pyrazole ring affect the compound’s electronic properties?

Methodology:
Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density distributions. Compare HOMO-LUMO gaps of 4-methylpyrazole derivatives with nitro- or methoxy-substituted analogs. Experimental validation via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) .

What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Methodology:

  • Reaction exotherms : Use jacketed reactors with controlled cooling during azetidine alkylation.
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethyl acetate/hexane) or centrifugal partition chromatography.
  • Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. bromomethyl-azetidine) and reaction time .

How can researchers reconcile conflicting bioactivity data from in vitro vs. in vivo studies for this compound?

Methodology:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
  • Pharmacokinetic modeling : Compare AUC and Cmax from rodent studies with in vitro IC₅₀ values. Adjust dosing regimens or modify functional groups (e.g., replace methylphenoxy with fluorophenoxy) to enhance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.